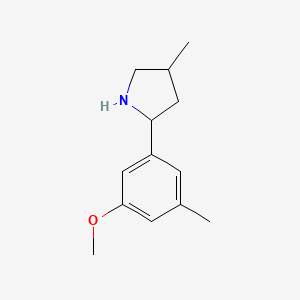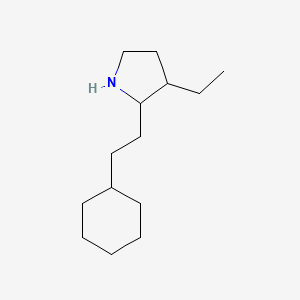
2-(2-Cyclohexylethyl)-3-ethylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Cyclohexylethyl)-3-ethylpyrrolidine is an organic compound that belongs to the class of pyrrolidines. This compound is characterized by a pyrrolidine ring substituted with a 2-cyclohexylethyl group and an ethyl group. Pyrrolidines are known for their diverse applications in medicinal chemistry and organic synthesis due to their unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyclohexylethyl)-3-ethylpyrrolidine typically involves the reaction of 2-cyclohexylethylamine with ethylpyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like palladium on carbon (Pd/C) to facilitate the hydrogenation process. The reaction conditions often include elevated temperatures and pressures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalytic systems and automated control of reaction parameters ensures consistent product quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Cyclohexylethyl)-3-ethylpyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, where halogenated reagents replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenated reagents like bromine (Br2) or chlorine (Cl2) in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced derivatives of the original compound.
Substitution: Halogenated pyrrolidine derivatives.
Scientific Research Applications
2-(2-Cyclohexylethyl)-3-ethylpyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders due to its structural similarity to neurotransmitter analogs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-Cyclohexylethyl)-3-ethylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexylethylamine: Shares the cyclohexylethyl group but lacks the pyrrolidine ring.
3-Ethylpyrrolidine: Contains the pyrrolidine ring with an ethyl group but lacks the cyclohexylethyl substitution.
2-Cyclohexylethanol: Similar cyclohexylethyl group but with a hydroxyl group instead of the pyrrolidine ring.
Uniqueness
2-(2-Cyclohexylethyl)-3-ethylpyrrolidine is unique due to its combined structural features of both the cyclohexylethyl group and the pyrrolidine ring. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Properties
Molecular Formula |
C14H27N |
|---|---|
Molecular Weight |
209.37 g/mol |
IUPAC Name |
2-(2-cyclohexylethyl)-3-ethylpyrrolidine |
InChI |
InChI=1S/C14H27N/c1-2-13-10-11-15-14(13)9-8-12-6-4-3-5-7-12/h12-15H,2-11H2,1H3 |
InChI Key |
DZLGDUIZCARBKV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCNC1CCC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(3,7-Dichloroquinoline-8-carbonyl)amino]butanoic acid](/img/structure/B15209043.png)
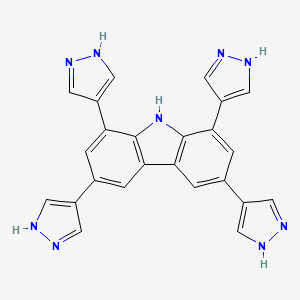
![2-(2-Methylphenyl)-N-[3-(morpholin-4-yl)propyl]quinolin-4-amine](/img/structure/B15209049.png)


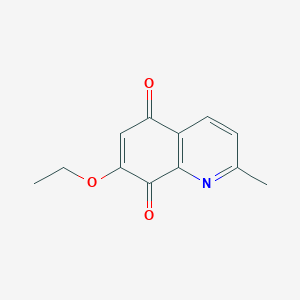
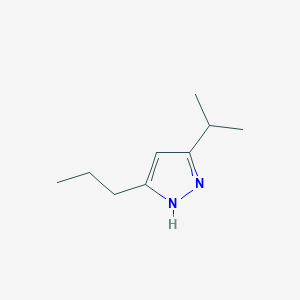
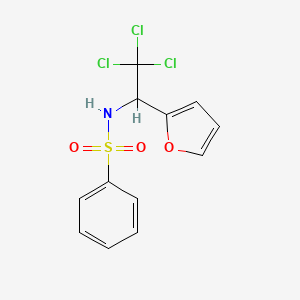
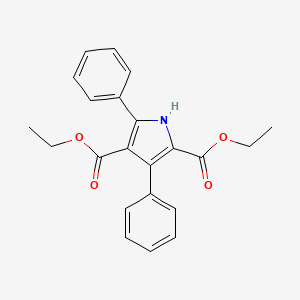
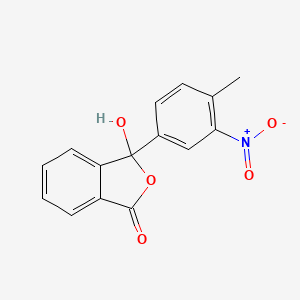
![2-(Aminomethyl)benzo[d]oxazole-4-carboxamide](/img/structure/B15209119.png)
![2-[2-(4-Methoxyphenyl)-1,3-oxazol-5-yl]-1-(4-methylphenyl)ethan-1-one](/img/structure/B15209121.png)
